4-Fluorobenzene-1,3-dicarboxylic acid

Catalog No.
S751456
CAS No.
327-95-7
M.F
C8H5FO4
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzene-1,3-dicarboxylic acid

CAS Number

327-95-7

Product Name

4-Fluorobenzene-1,3-dicarboxylic acid

IUPAC Name

4-fluorobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5FO4

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

OPWLKVOLSUNGEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)F

Water Defluoridation

Electrocatalysts for Oxygen Reduction Reaction

Friedel-Crafts Acylation

Thermal Behavior of Dicarboxylic Acids

Atmospheric Chemistry

Synthesis of Cyclic Imides

4-Fluorobenzene-1,3-dicarboxylic acid features a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions and a fluorine atom at the para position (4-position). This compound is classified as an aromatic dicarboxylic acid and is recognized for its role as an intermediate in the production of other chemicals, particularly isophthalic acid .

The reactivity of 4-fluorobenzene-1,3-dicarboxylic acid primarily involves nucleophilic substitution reactions due to the presence of the fluorine atom. The fluorine can be replaced by various nucleophiles, such as amines, leading to the formation of substituted aryl amines. This characteristic makes it a valuable intermediate in organic synthesis .

Synthesis of 4-fluorobenzene-1,3-dicarboxylic acid typically involves several steps:

  • Fluorination: Starting with benzene-1,3-dicarboxylic acid or similar substrates, fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Carboxylation: The introduction of carboxyl groups can be performed through carbonylation reactions.
  • Purification: The final product is often purified through recrystallization or chromatography to obtain high purity levels .

4-Fluorobenzene-1,3-dicarboxylic acid has several applications:

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are utilized in polymer chemistry and materials science for producing specialty polymers.
  • Research: It is used in chemical research for studying reaction mechanisms involving aromatic compounds .

Several compounds share structural similarities with 4-fluorobenzene-1,3-dicarboxylic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-Sulfobenzene-1,3-dicarboxylic AcidC8H6O7SContains a sulfonic group; used in dye chemistry.
3-Fluorobenzene-1,2-dicarboxylic AcidC8H5FO4Similar structure but different substitution pattern; potential use in pharmaceuticals.
4-(4-Fluorobenzoyl)benzene-1,3-dicarboxylic AcidC15H9FO5A larger molecule with additional functional groups; used in advanced material synthesis.

Uniqueness

The uniqueness of 4-fluorobenzene-1,3-dicarboxylic acid lies in its specific substitution pattern and the presence of both carboxylic acid and fluorine functionalities. This combination provides distinct reactivity profiles that are advantageous in synthetic organic chemistry compared to its analogs.

XLogP3

1.3

Other CAS

327-95-7

Wikipedia

4-Fluorobenzene-1,3-dicarboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types